1-(4-aminobenzyl)-N-(3,4-dimethoxyphenyl)-1H-imidazole-4-carboxamide
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Overview
Description
1-(4-aminobenzyl)-N-(3,4-dimethoxyphenyl)-1H-imidazole-4-carboxamide is a synthetic organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes an imidazole ring, an aminobenzyl group, and a dimethoxyphenyl group. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 1-(4-aminobenzyl)-N-(3,4-dimethoxyphenyl)-1H-imidazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal with ammonia and formaldehyde under acidic conditions.
Introduction of the Aminobenzyl Group: The aminobenzyl group can be introduced via a nucleophilic substitution reaction, where a suitable aminobenzyl halide reacts with the imidazole derivative.
Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be attached through a coupling reaction, such as a Suzuki-Miyaura cross-coupling, using a boronic acid derivative of the dimethoxyphenyl group and a halogenated imidazole intermediate.
Final Coupling and Purification: The final product is obtained by coupling the intermediates and purifying the compound through recrystallization or chromatography.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often utilizing automated synthesis equipment and large-scale reactors.
Chemical Reactions Analysis
1-(4-aminobenzyl)-N-(3,4-dimethoxyphenyl)-1H-imidazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups such as nitro or carbonyl groups.
Substitution: Nucleophilic substitution reactions can occur at the aminobenzyl group, where nucleophiles replace leaving groups such as halides.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form more complex molecules.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and varying temperatures and pressures depending on the specific reaction.
Scientific Research Applications
1-(4-aminobenzyl)-N-(3,4-dimethoxyphenyl)-1H-imidazole-4-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Industry: The compound’s unique chemical properties make it useful in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-aminobenzyl)-N-(3,4-dimethoxyphenyl)-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-(4-aminobenzyl)-N-(3,4-dimethoxyphenyl)-1H-imidazole-4-carboxamide can be compared with other similar compounds, such as:
1-(4-aminobenzyl)-N-(3,4-dimethoxyphenyl)-1H-imidazole-4-carboxylate: This compound has a similar structure but with a carboxylate group instead of a carboxamide group, leading to different chemical properties and reactivity.
1-(4-aminobenzyl)-N-(3,4-dimethoxyphenyl)-1H-imidazole-4-thioamide: The thioamide derivative has a sulfur atom replacing the oxygen in the carboxamide group, which can affect its biological activity and stability.
1-(4-aminobenzyl)-N-(3,4-dimethoxyphenyl)-1H-imidazole-4-carboxylic acid: This compound has a carboxylic acid group, which can influence its solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1-[(4-aminophenyl)methyl]-N-(3,4-dimethoxyphenyl)imidazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3/c1-25-17-8-7-15(9-18(17)26-2)22-19(24)16-11-23(12-21-16)10-13-3-5-14(20)6-4-13/h3-9,11-12H,10,20H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDBBNRSBQWKOHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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